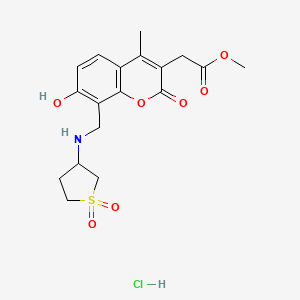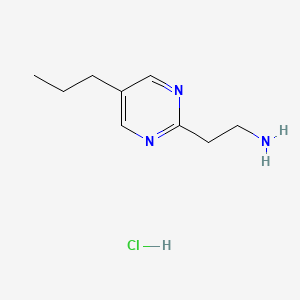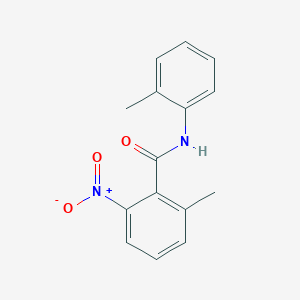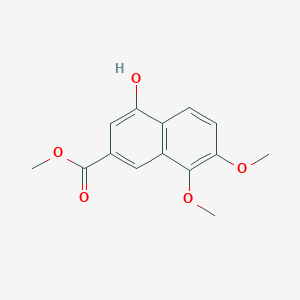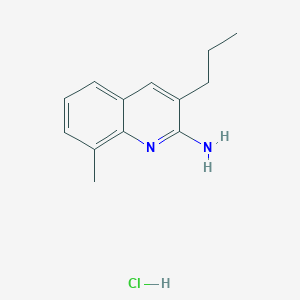![molecular formula C12H19BrO4 B12633718 6-[(Oxolan-2-yl)oxy]hex-1-en-3-yl bromoacetate CAS No. 919280-86-7](/img/structure/B12633718.png)
6-[(Oxolan-2-yl)oxy]hex-1-en-3-yl bromoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(Oxolan-2-yl)oxy]hex-1-en-3-yl bromoacetate is a chemical compound that features a bromoacetate group attached to a hexenyl chain, which is further connected to an oxolan-2-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Oxolan-2-yl)oxy]hex-1-en-3-yl bromoacetate typically involves the following steps:
Formation of the Hexenyl Chain: The hexenyl chain can be synthesized through a series of reactions starting from simple alkenes or alkynes.
Attachment of the Oxolan-2-yl Group: The oxolan-2-yl group is introduced through an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.
Introduction of the Bromoacetate Group: The final step involves the reaction of the intermediate compound with bromoacetic acid or its derivatives under suitable conditions to form the bromoacetate ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
6-[(Oxolan-2-yl)oxy]hex-1-en-3-yl bromoacetate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromoacetate group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The hexenyl chain can be subjected to oxidation or reduction reactions to form different functional groups.
Addition Reactions: The double bond in the hexenyl chain can undergo addition reactions with various reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and moderate temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts is a common method.
Major Products
Substitution: Products include derivatives where the bromine atom is replaced by other functional groups.
Oxidation: Products include alcohols, ketones, or carboxylic acids, depending on the extent of oxidation.
Reduction: Products include alkanes or partially reduced intermediates.
Wissenschaftliche Forschungsanwendungen
6-[(Oxolan-2-yl)oxy]hex-1-en-3-yl bromoacetate has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Biological Studies: It may be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industrial Applications: The compound can be utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-[(Oxolan-2-yl)oxy]hex-1-en-3-yl bromoacetate depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The bromoacetate group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modulation of their activity. The oxolan-2-yl group may enhance the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-[(Oxolan-2-yl)oxy]hex-1-en-3-yl acetate: Similar structure but with an acetate group instead of a bromoacetate group.
6-[(Oxolan-2-yl)oxy]hex-1-en-3-yl chloroacetate: Similar structure but with a chloroacetate group instead of a bromoacetate group.
6-[(Oxolan-2-yl)oxy]hex-1-en-3-yl iodoacetate: Similar structure but with an iodoacetate group instead of a bromoacetate group.
Uniqueness
6-[(Oxolan-2-yl)oxy]hex-1-en-3-yl bromoacetate is unique due to the presence of the bromoacetate group, which imparts distinct reactivity compared to its acetate, chloroacetate, and iodoacetate analogs. The bromine atom is a good leaving group, making the compound particularly useful in nucleophilic substitution reactions.
Eigenschaften
CAS-Nummer |
919280-86-7 |
|---|---|
Molekularformel |
C12H19BrO4 |
Molekulargewicht |
307.18 g/mol |
IUPAC-Name |
6-(oxolan-2-yloxy)hex-1-en-3-yl 2-bromoacetate |
InChI |
InChI=1S/C12H19BrO4/c1-2-10(17-11(14)9-13)5-3-7-15-12-6-4-8-16-12/h2,10,12H,1,3-9H2 |
InChI-Schlüssel |
KLKJQAYACDTIPF-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(CCCOC1CCCO1)OC(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-Bromophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12633656.png)
![N-{3-[(1S)-5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propyl}-N-methyl-L-alanine](/img/structure/B12633662.png)
